Lipophilicity Increase vs. Non-Fluorinated Analog
The target compound 883881-78-5 (XLogP3 = 2.1 [1]; LogP = 3.05 by alternative computation ) exhibits substantially higher lipophilicity than the non-fluorinated analog 2-(1H-pyrazol-1-yl)aniline (CAS 54705-91-8, LogP = 1.23–1.45 [2]). The presence of the -CF₃ group contributes a lipophilicity increase of approximately 0.6–1.8 log units depending on the computational method employed. This magnitude of LogP shift is consistent with the well-established effect of aromatic trifluoromethyl substitution, which enhances membrane partitioning and can improve passive permeability in cellular assays [3].
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 (PubChem); LogP = 3.05 (ChemSrc) |
| Comparator Or Baseline | 2-(1H-pyrazol-1-yl)aniline: XLogP3 = 1.5 (PubChem); LogP = 1.23–1.45 (ChemBase/ChemSrc) |
| Quantified Difference | ΔLogP ≈ +0.6 to +1.8 (method-dependent); ΔXLogP3 = +0.6 (PubChem computed) |
| Conditions | Computed/ predicted values from PubChem XLogP3 3.0, ChemSrc, and ChemBase databases |
Why This Matters
A LogP increase of this magnitude is pharmacokinetically meaningful: it typically correlates with improved membrane permeation and can shift a compound from poorly permeable (LogP <1) to moderately permeable (LogP 2–3), directly impacting bioavailability in cell-based assays and in vivo models.
- [1] PubChem CID 7064033. XLogP3 = 2.1. https://pubchem.ncbi.nlm.nih.gov/compound/7064033 View Source
- [2] ChemBase. 2-(1H-Pyrazol-1-yl)aniline: LogP = 1.2301384. https://www.chembase.cn/ View Source
- [3] Zhu, W.; Wang, J.; Wang, S.; Gu, Z.; Aceña, J.L.; Izawa, K.; Liu, H.; Soloshonok, V.A. Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. J. Fluor. Chem. 2014, 167, 37–54. DOI: 10.1016/j.jfluchem.2014.06.026 View Source
